Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Description
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused oxadiazolo-pyridine core. Its structure includes an amino group at position 7, a methyl substituent at position 5, and an ethyl ester at position 4.
The synthesis typically involves a condensation reaction between a pyridine derivative and ethyl acetoacetate in the presence of tin(IV) chloride, yielding the product in high purity (90%) . Key spectroscopic data include:
Properties
IUPAC Name |
ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-3-15-9(14)5-4(2)11-8-7(6(5)10)12-16-13-8/h3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFHLVOXJVUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NON=C2N=C1C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158807 | |
| Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-84-2 | |
| Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156463-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acetic acid as a solvent and heating to induce intramolecular cyclization . The process may also involve the use of ethers like 2-methyl-tetrahydrofuran (2-MeTHF) and 1,4-dioxane .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous process. This involves combining suitable starting materials in the presence of solvents and catalysts, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Chemical Reactions
Ethyl 7-amino-5-methyl- oxadiazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions that enhance its utility in synthetic organic chemistry. Some notable reactions include:
Nucleophilic Substitution Reactions
The amino group at position 7 can act as a nucleophile in substitution reactions with electrophiles. For example:
-
Reactions with Alkyl Halides : The amino group can react with alkyl halides to form N-alkyl derivatives. This is typically achieved under basic conditions using potassium carbonate or sodium hydride.
Condensation Reactions
The compound can participate in condensation reactions to form more complex structures:
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Reactions with Carbonyl Compounds : Ethyl 7-amino-5-methyl- oxadiazolo[3,4-b]pyridine-6-carboxylate can react with aldehydes or ketones in the presence of acid catalysts to form imines or enamines.
Cyclization Reactions
The compound can also undergo cyclization reactions to form new heterocyclic structures:
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Formation of Pyrazolo Derivatives : Under acidic conditions, ethyl 7-amino-5-methyl- oxadiazolo[3,4-b]pyridine-6-carboxylate can react with hydrazines or hydrazones to yield pyrazolo derivatives.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | PRXF 22Rv1 | 1.14 |
These results suggest that modifications to the oxadiazole ring can enhance cytotoxicity and selectivity against specific cancer types.
Scientific Research Applications
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Challenges in Availability
This compound is listed as discontinued by commercial suppliers like CymitQuimica, likely due to niche demand . However, its structural analogues, such as the dodecyl ester (5-C12), remain available for optoelectronic research, highlighting the importance of substituent-driven market viability .
Biological Activity
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate (CAS: 156463-84-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H10N4O3
- Molecular Weight : 222.2 g/mol
- Purity : 97%
The compound features a unique oxadiazole ring fused with a pyridine structure, which is known to enhance its biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | Tamoxifen | 10.38 |
| HCT-116 (Colon cancer) | 1.17 | Prodigiosin | 1.93 |
These results suggest that the compound exhibits comparable or superior activity to established anticancer agents like Tamoxifen and Doxorubicin in specific contexts .
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of p53 expression. Flow cytometry assays have shown that it can effectively arrest cell proliferation at the G1 phase and trigger apoptosis in a dose-dependent manner .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Some derivatives of oxadiazole compounds have shown promising antimicrobial properties against various bacterial strains .
- Anti-inflammatory Potential : Compounds with similar oxadiazole structures have been reported to possess anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups (EWGs) : The presence of EWGs at strategic positions on the aromatic ring enhances biological potency.
- Amine Substituents : The amino group at position 7 is crucial for interaction with biological targets and increases solubility.
- Methyl Group Influence : The methyl group at position 5 may influence the lipophilicity and overall bioavailability of the compound.
Case Studies
A notable study involved evaluating various derivatives of oxadiazole compounds against multiple cancer cell lines. The findings indicated that modifications to the oxadiazole core could significantly enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
